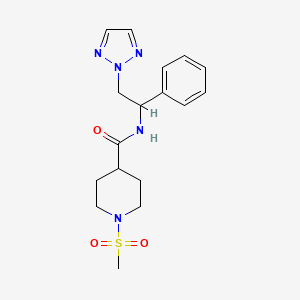

1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide

Description

This compound features a piperidine core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is linked to a 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl side chain, while the piperidine nitrogen is modified with a methylsulfonyl group. Structural rigidity from the triazole and aromatic phenyl group could influence binding affinity in pharmacological contexts.

Properties

IUPAC Name |

1-methylsulfonyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-26(24,25)21-11-7-15(8-12-21)17(23)20-16(13-22-18-9-10-19-22)14-5-3-2-4-6-14/h2-6,9-10,15-16H,7-8,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABXQIVPGSTLLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide typically involves multi-step reactions. One common route begins with the functionalization of piperidine, followed by the introduction of the triazole ring through click chemistry. The final step involves the incorporation of the methylsulfonyl group under controlled conditions, often using methylsulfonyl chloride and a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 1-(Methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Halide derivatives, polar aprotic solvents.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is valuable in synthetic organic chemistry as an intermediate for creating more complex molecules.

Biology: In biological research, it serves as a potential ligand for studying receptor interactions due to the presence of the piperidine and triazole rings.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: Industrially, it may be used in the development of new materials or as a precursor in the manufacture of specialized chemicals.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects: The compound's mechanism of action involves its interaction with molecular targets, which may include enzymes or receptors.

Molecular Targets and Pathways Involved:Enzymes: It can act as an inhibitor or activator, depending on the enzyme and binding affinity.

Receptors: The triazole and piperidine rings may interact with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to sulfonamide/sulfonyl derivatives with piperidine or biphenyl-ether moieties, as exemplified in . Key differences lie in substituent electronic properties, steric bulk, and polarity. Below is a detailed analysis:

Table 1: Structural and Analytical Comparison

*Calculated molecular weight. ‡Inferred from typical triazole proton shifts in analogous compounds.

Key Structural Differences

Core Modifications :

- The target compound uses a methylsulfonyl group, which is more electron-withdrawing and less prone to hydrolysis than the sulfonamide groups in compounds 21, 22, and 25 .

- The triazole ring in the target replaces the biphenyl-2-yloxy moiety in analogs, reducing steric bulk and increasing polarity.

Electronic Effects :

- Fluorine (21) and chlorine (22, 25) substituents enhance lipophilicity and metabolic stability compared to the target’s triazole, which may improve aqueous solubility.

Spectral Data :

- The biphenyl protons in analogs 21–25 show aromatic signals at δ 7.15–7.50 , whereas the target’s phenyl group is expected near δ 7.30–7.50.

Implications of Structural Variations

- Polarity : The biphenyl-2-yloxy group in analogs increases hydrophobicity (longer retention times: 7.2–8.1 min ) compared to the target’s triazole, which may reduce cell permeability.

- Binding Interactions : The triazole’s hydrogen-bonding capacity could enhance target engagement in enzyme pockets compared to bulkier biphenyl systems.

Biological Activity

The compound 1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core modified with a methylsulfonyl group and a triazole moiety. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.

Research indicates that this compound exhibits multiple mechanisms of action:

- Antidepressant Activity : Similar compounds have shown efficacy in models of depression, potentially through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Neuroprotective Effects : The presence of the triazole ring may confer neuroprotective properties by inhibiting oxidative stress and apoptosis in neuronal cells .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which is crucial in conditions like arthritis and neurodegenerative diseases .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings:

Case Studies

Several studies have investigated the effects of similar compounds with modifications to the core structure:

- Study on Antidepressant Activity : A related compound demonstrated significant antidepressant-like effects in rodent models, suggesting that modifications to the piperidine structure enhance efficacy against depressive symptoms .

- Neuroprotective Study : In vitro studies on neuronal cell lines showed that derivatives with methylsulfonyl substituents protected against glutamate-induced toxicity, indicating potential for treating neurodegenerative diseases .

- Inflammation Model : A recent study highlighted the anti-inflammatory potential of related piperidine derivatives in a murine model of arthritis, showing reduced joint swelling and pain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.